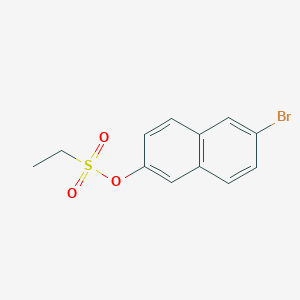
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, also known as DMTB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DMTB belongs to the class of benzamide compounds and has been shown to have an impact on various physiological and biochemical processes in the body.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is believed to act on various receptors in the body such as the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to have an impact on the release of dopamine in the brain, which is believed to be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to have an impact on the release of dopamine in the brain, which is believed to be responsible for its potential therapeutic effects in neurological disorders. This compound has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been shown to have an impact on various physiological and biochemical processes in the body, making it a potentially useful compound for studying the effects of these processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide. One area of research could be the development of new therapeutic treatments for neurological disorders such as Parkinson's disease. Another area of research could be the development of new anti-tumor treatments for cancer. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential impact on other physiological and biochemical processes in the body.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have an impact on various physiological and biochemical processes in the body, making it a potentially useful compound for studying the effects of these processes. While there are limitations to its use in lab experiments, there are many potential future directions for the study of this compound, including the development of new therapeutic treatments for neurological disorders and cancer.
Méthodes De Synthèse
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide can be synthesized through a process known as reductive amination. This process involves the reaction of 1,2,3,4-tetrahydro-1-naphthaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is this compound, which can be purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.
Propriétés
Formule moléculaire |
C19H21NO |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
3,4-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C19H21NO/c1-13-10-11-16(12-14(13)2)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,10-12,18H,5,7,9H2,1-2H3,(H,20,21) |
Clé InChI |
IFFHVZLCJXUPLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



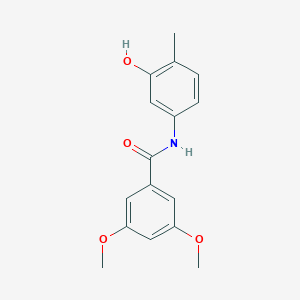

![Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B310149.png)
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
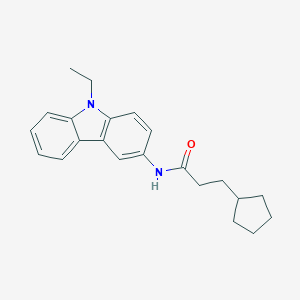
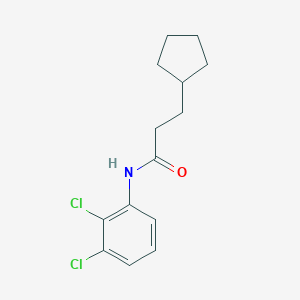
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
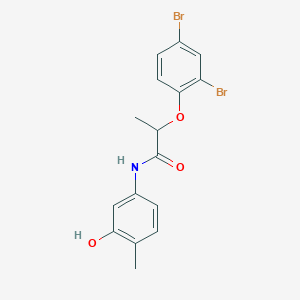

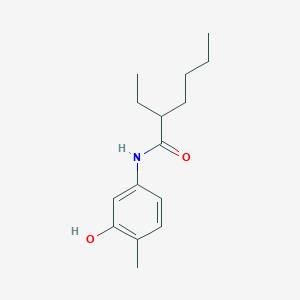
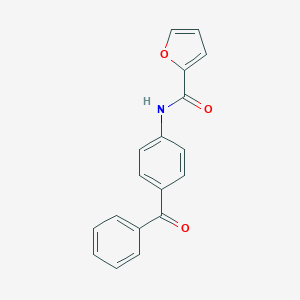

![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
